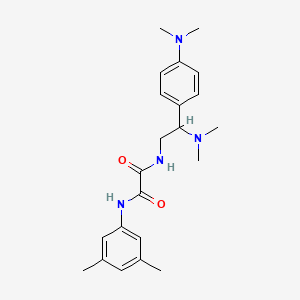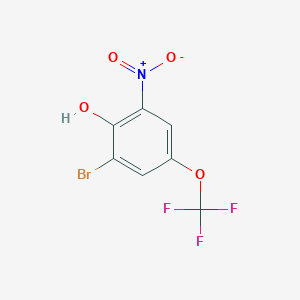![molecular formula C15H20N4OS B2650418 N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-61-8](/img/structure/B2650418.png)
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A range of derivatives related to the chemical structure of interest have been synthesized and tested for antimicrobial efficacy. These studies have revealed notable antimicrobial activities against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents. For example, derivatives have been synthesized to target specific bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similar studies have aimed at synthesizing compounds to explore their structure-activity relationships, further advancing our understanding of how minor changes in chemical structures can impact antimicrobial efficacy (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiviral Applications
Research has also delved into the antiviral potential of related compounds, with some derivatives showing the ability to inhibit viral replication. This suggests their utility in the development of novel antiviral therapies, particularly for viruses such as human adenovirus type 5 and ECHO-9 virus (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Anticancer Applications
The potential anticancer properties of compounds within this chemical class have been a focus as well. Studies have evaluated the cytotoxicity of these compounds against various cancer cell lines, including breast cancer, showing promising results. These findings support the ongoing research into how such compounds can be utilized in cancer therapy, indicating a broad spectrum of activity that might contribute to novel anticancer treatments (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-4-5-12-6-8-13(9-7-12)17-14(20)10-21-15-18-16-11-19(15)2/h6-9,11H,3-5,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCDUBLTRBHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)

![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)




![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)
